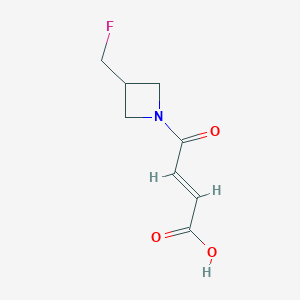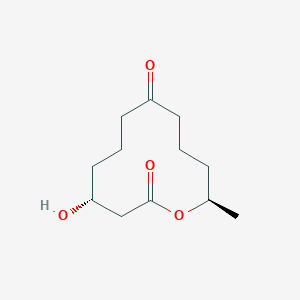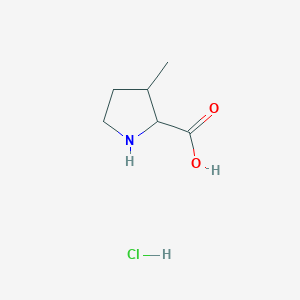
(E)-4-(3-(fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, more commonly known as FMABA, is an organic compound belonging to the class of azetidines. It is an important intermediate in the synthesis of a variety of biologically active molecules, and has been studied for its potential applications in medicinal chemistry and drug discovery. FMABA has been found to possess a wide range of biochemical and physiological effects, and is currently being investigated for its potential in laboratory experiments and research.
Scientific Research Applications
FMABA has a wide range of potential applications in scientific research. It has been studied for its potential in medicinal chemistry and drug discovery, as well as its ability to act as a catalyst in various chemical reactions. In addition, FMABA has been investigated for its potential to act as a ligand in the synthesis of new compounds, and for its ability to act as a chiral agent in asymmetric synthesis.
Mechanism of Action
The mechanism of action of FMABA is not well understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This allows FMABA to participate in a variety of reactions, including the formation of new bonds and the catalyzation of various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMABA have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, FMABA has been found to possess antifungal and antibacterial properties, and has been studied for its potential to act as an anticonvulsant.
Advantages and Limitations for Lab Experiments
FMABA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a wide range of reactions. In addition, FMABA is stable under a variety of conditions, making it an ideal choice for use in long-term experiments. However, FMABA has some limitations for use in laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents before use. In addition, FMABA is not very soluble in organic solvents, making it difficult to obtain high concentrations.
Future Directions
There are a number of potential future directions for research on FMABA. These include further investigation into its potential for use in medicinal chemistry and drug discovery, as well as its potential for use as a catalyst in various chemical reactions. In addition, further research is needed to better understand the biochemical and physiological effects of FMABA, and to explore its potential for use in asymmetric synthesis. Finally, further research is needed to explore the potential of FMABA as an anticonvulsant and to investigate its potential for use in the treatment of various diseases and conditions.
properties
IUPAC Name |
(E)-4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h1-2,6H,3-5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNGVOBUNLGSQN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)


![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)

![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)

